molecular formula C17H19NSi B15065684 4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine CAS No. 919363-60-3

4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine

Cat. No.: B15065684
CAS No.: 919363-60-3
M. Wt: 265.42 g/mol
InChI Key: KGRZKDSTJCSUJJ-UHFFFAOYSA-N
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Description

4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl core with an ethynyl group substituted with a trimethylsilyl group at one end and an amine group at the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of 4-bromoaniline with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of the trimethylsilyl group can introduce various functional groups.

Scientific Research Applications

4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine is unique due to its biphenyl core, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its stability and reactivity compared to similar compounds.

Properties

CAS No.

919363-60-3

Molecular Formula

C17H19NSi

Molecular Weight

265.42 g/mol

IUPAC Name

4-[4-(2-trimethylsilylethynyl)phenyl]aniline

InChI

InChI=1S/C17H19NSi/c1-19(2,3)13-12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11H,18H2,1-3H3

InChI Key

KGRZKDSTJCSUJJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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